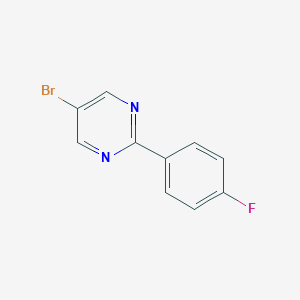
5-Bromo-2-(4-fluorophenyl)pyrimidine
Descripción general
Descripción
5-Bromo-2-(4-fluorophenyl)pyrimidine is a chemical compound with the molecular formula C10H6BrFN2 and a molecular weight of 253.07 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 5-Bromo-2-(4-fluorophenyl)pyrimidine and similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . These reactions are efficient and can yield a variety of novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-fluorophenyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a bromine atom and a fluorophenyl group attached to the pyrimidine ring .Direcciones Futuras
Pyrimidine derivatives, including 5-Bromo-2-(4-fluorophenyl)pyrimidine, have shown potential in various areas of research due to their diverse biological activities . Future research could focus on further exploring the biological activities of these compounds, developing new synthetic methods, and investigating their potential applications in medicine and other fields .
Propiedades
IUPAC Name |
5-bromo-2-(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-8-5-13-10(14-6-8)7-1-3-9(12)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACORCJZLZSBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-fluorophenyl)pyrimidine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
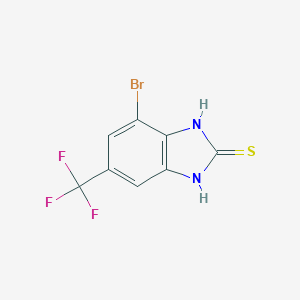
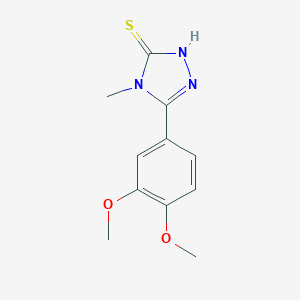

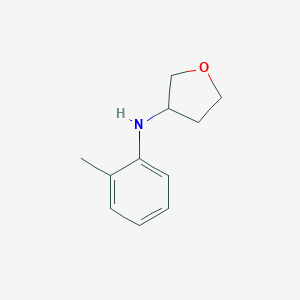

![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)


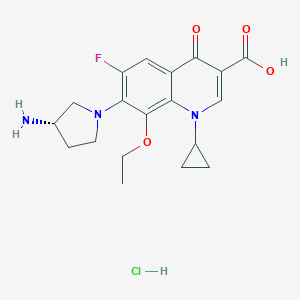

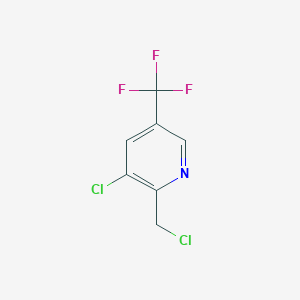

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)